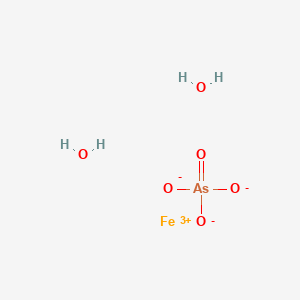
iron(3+);arsorate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+);arsorate;dihydrate, also known as iron(III) arsenate dihydrate, is an inorganic compound with the chemical formula FeAsO₄·2H₂O. This compound is a hydrated form of iron(III) arsenate and is known for its crystalline structure. It is commonly found in nature as the mineral scorodite, which is an important source of arsenic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(III) arsenate dihydrate can be synthesized hydrothermally from an aqueous solution of iron(III) chloride, ethylenediamine, and arsenic acid . The reaction typically involves heating the solution under controlled conditions to facilitate the formation of the desired compound. The structure features six-coordinate iron with sulfate anions acting as bridging ligands .
Industrial Production Methods
Industrial production of iron(III) arsenate dihydrate often involves similar hydrothermal methods, but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III) arsenate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and arsenate can be reduced to arsenite.
Substitution Reactions: The arsenate group can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite or hydrogen sulfide.
Substitution: Reagents such as phosphates or sulfates can be used to substitute the arsenate group.
Major Products
Reduction: Iron(II) arsenate or iron(II) hydroxide.
Substitution: Compounds like iron(III) phosphate or iron(III) sulfate.
Wissenschaftliche Forschungsanwendungen
Iron(III) arsenate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other iron and arsenic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to arsenic toxicity.
Medicine: Investigated for its potential use in treating arsenic poisoning.
Industry: Used in the production of pigments and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of iron(III) arsenate dihydrate involves its interaction with biological molecules and cellular components. The iron(III) ions can participate in redox reactions, while the arsenate ions can interfere with phosphate metabolism. This interference can disrupt cellular processes, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) Phosphate: Similar in structure but contains phosphate instead of arsenate.
Iron(III) Sulfate: Contains sulfate instead of arsenate.
Iron(III) Oxide: Different anion but similar oxidation state of iron.
Uniqueness
Iron(III) arsenate dihydrate is unique due to its arsenate content, which imparts distinct chemical and toxicological properties. Its ability to form stable crystalline structures and participate in specific redox reactions sets it apart from other iron(III) compounds.
Eigenschaften
CAS-Nummer |
16103-66-5 |
|---|---|
Molekularformel |
AsFeH4O6 |
Molekulargewicht |
230.79 g/mol |
IUPAC-Name |
iron(3+);arsorate;dihydrate |
InChI |
InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |
InChI-Schlüssel |
UYZMAFWCKGTUMA-UHFFFAOYSA-K |
SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Kanonische SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Key on ui other cas no. |
20909-44-8 |
Synonyme |
FeAsO(4)*2H(2)O scorodite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















